molecular formula C8H2Cl2N2 B106013 2,5-Dichloroisophthalonitrile CAS No. 109292-89-9

2,5-Dichloroisophthalonitrile

Cat. No. B106013
M. Wt: 197.02 g/mol
InChI Key: CNHBUKOQNKTNEU-UHFFFAOYSA-N
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Description

2,5-Dichloroisophthalonitrile is a chemical compound with the molecular formula C8H2Cl2N2 and a molecular weight of 197.02 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloroisophthalonitrile consists of a benzene ring with two chlorine atoms and two nitrile groups attached . The exact arrangement of these groups on the benzene ring can influence the properties of the compound .


Chemical Reactions Analysis

One study found that 2,5-Dichloroisophthalonitrile can undergo photodegradation in the presence of cyanidin, a common phytopolyphenolic compound . This suggests that it might be possible to degrade this compound in the environment using natural substances .


Physical And Chemical Properties Analysis

2,5-Dichloroisophthalonitrile is a white to yellow solid . Its physical and chemical properties would be influenced by its molecular structure, which includes two chlorine atoms and two nitrile groups attached to a benzene ring .

Scientific Research Applications

Biotransformation in Organisms

2,5-Dichloroisophthalonitrile plays a role in the biotransformation of certain fungicides. In one study, it was observed as a metabolite during the biotransformation of the fungicide chlorthalonil in rats. This process involved glutathione conjugation catalyzed by glutathione S-transferases, indicating an important detoxification pathway for chlorthalonil in mammals (Rosner, Klos, & Dekant, 1996).

Photodynamic Activity

2,5-Dichloroisophthalonitrile derivatives have been studied for their potential in photodynamic therapy. Research on amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties, which can be synthesized from 4,5-dichlorophthalonitrile, showed that these compounds have significant phototoxicity against various human cancer cell lines, indicating their potential as photodynamic therapeutic agents (Duan, Lo, Duan, Fong, & Ng, 2010).

Synthesis Methods

The synthesis of 4,5-dichlorophthalonitrile, a close relative of 2,5-dichloroisophthalonitrile, has been explored using various methods. One approach involved dehydration by acetic anhydride, imidization by formamide, and further reactions, demonstrating the feasibility of producing this compound from simpler starting materials (Wang Shu-zhao, 2008).

Environmental Degradation

In environmental contexts, the degradation of chlorothalonil, which can produce 2,5-dichloroisophthalonitrile, has been studied under various conditions. For instance, a study on chlorothalonil's photochemical transformation under ultraviolet radiation explored how this compound degrades in different environmental settings (Samanta, Kole, Ganguly, & Chowdhury, 1997).

Anti-Cancer Agent Synthesis

2,5-Dichloroisophthalonitrile derivatives have been synthesized as potential anti-cancer agents. For instance, polyhalo 2-aryl-4-aminoquinazolines, synthesized through a reaction with polyhalo isophthalonitriles, showed excellent growth inhibitory activities against several human cancer cell lines (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).

Safety And Hazards

2,5-Dichloroisophthalonitrile may cause serious eye irritation and respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate protective equipment .

properties

IUPAC Name

2,5-dichlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHBUKOQNKTNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028289
Record name 2,5-Dichlorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroisophthalonitrile

CAS RN

109292-89-9
Record name 2,5-Dichloro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109292-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Lv, Y Wang, X Zheng, X Wu, QX Li, R Hua - Science of The Total …, 2022 - Elsevier
Chlorothalonil, a widely used chloroisophthalonitrile fungicide, is highly toxic to aquatic organisms and amphibians. It is essential to understand the persistence and fate of …
Number of citations: 5 www.sciencedirect.com
PM White, TL Potter, AK Culbreath - Science of the Total Environment, 2010 - Elsevier
Pesticides are typically applied as mixtures and or sequentially to soil and plants during crop production. A common scenario is herbicide application at planting followed by sequential …
Number of citations: 80 www.sciencedirect.com
YM Kim, K Park, GJ Joo, EM Jeong… - Journal of agricultural …, 2004 - ACS Publications
A gene responsible for the chlorothalonil biotransformation was cloned from the chromosomal DNA of Ochrobactrum anthropi SH35B, capable of efficiently dissipating the chlorothalonil…
Number of citations: 62 pubs.acs.org
PM White Jr, TL Potter - … of Environmental Science and Health Part …, 2010 - Taylor & Francis
This work focused on the interactive effects of the fungicide chlorothalonil (2,3,4,6-tetrachloro-1,3-benzendicarbonitrile) and gypsum on the persistence of the soil-residual herbicide …
Number of citations: 11 www.tandfonline.com
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German commission for the Investigation of Health Hazards of Chemical compounds in the work Area has re‐evaluated chlorothalonil [ 1897‐45‐6 ], considering all toxicological …
Number of citations: 2 onlinelibrary.wiley.com
C Jahn, H Zorn, A Petersen, W Schwack - Pesticide science, 1999 - Wiley Online Library
Monoclonal antibodies (mAb) against the main photo‐addition products of chlorothalonil with olefinic compounds of plant cuticles were produced. An indirect competitive enzyme‐linked …
Number of citations: 20 onlinelibrary.wiley.com
A Chaves-Chavarria - 2001 - search.proquest.com
The purpose of this dissertation research was to test the utility of multimedia environmental fate models to evaluate the fate of pesticides in banana plantations. Chlorothalonil (CHT), a …
Number of citations: 2 search.proquest.com
G Shan, M Zhu, D Zhang, T Shi, J Song, QX Li… - … Science and Pollution …, 2022 - Springer
Pesticide residues have been a focus of attention of food safety. Different varietal pakchoi plants grown in open fields were studied to understand effects of morphology, leaf wax content…
Number of citations: 1 link.springer.com
C Baier-Anderson - 1999 - search.proquest.com
The pesticide chlorothalonil (2, 4, 5, 6-tetrachloroisophthalonitrile, TCIN is the most commonly applied fungicide in the United States. A thiol-reactive agent, TCIN inactivates enzymes by …
Number of citations: 2 search.proquest.com
王禹, 姚强, 闵思雨, 史陶中, 马鑫… - Chinese Journal of …, 2020 - search.ebscohost.com
In this study, the photolysis of chlorothalonil on cabbage was investigated. The water extracts of the green and purple cabbage were used to investigate the effect of two cabbage leaves …
Number of citations: 4 search.ebscohost.com

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